molecular formula C25H28N2O2 B10779592 N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide CAS No. 2309383-07-9

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide

Cat. No.: B10779592
CAS No.: 2309383-07-9
M. Wt: 388.5 g/mol
InChI Key: BFKNHOZXFOQILA-UHFFFAOYSA-N
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Description

ortho-Methyl Furanyl fentanyl is a novel synthetic opioid that bears structural resemblance to fentanyl. It is a potent mu-opioid receptor agonist, similar in potency to fentanyl, and has been detected in toxicology cases. This compound is part of the broader class of fentanyl analogues, which have been developed for various research and forensic applications .

Preparation Methods

The synthesis of ortho-Methyl Furanyl fentanyl involves several steps, starting with the preparation of the precursor, ortho-methyl 4-ANPP. This precursor is then reacted with furanyl carboxylic acid under specific conditions to yield the final product. The reaction typically requires the use of reagents such as anhydrous solvents and catalysts to facilitate the process. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

ortho-Methyl Furanyl fentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the piperidine ring or the furanyl group, leading to the formation of hydroxylated metabolites.

    Reduction: Reduction reactions may target the carbonyl group in the furanyl carboxamide moiety.

    Substitution: Substitution reactions can occur at the aromatic rings, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

ortho-Methyl Furanyl fentanyl has several scientific research applications:

Mechanism of Action

ortho-Methyl Furanyl fentanyl exerts its effects by binding to mu-opioid receptors, which are G-protein-coupled receptors. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and modulation of pain signals. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

ortho-Methyl Furanyl fentanyl is unique among fentanyl analogues due to the presence of the ortho-methyl group on the phenyl ring and the furanyl group. Similar compounds include:

Properties

CAS No.

2309383-07-9

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C25H28N2O2/c1-20-8-5-6-11-23(20)27(25(28)24-12-7-19-29-24)22-14-17-26(18-15-22)16-13-21-9-3-2-4-10-21/h2-12,19,22H,13-18H2,1H3

InChI Key

BFKNHOZXFOQILA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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